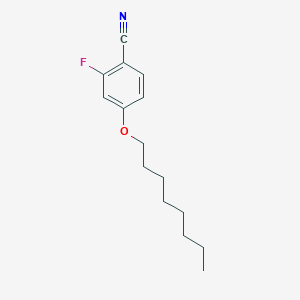

2-Fluoro-4-octyloxybenzonitrile

Cat. No. B8445374

M. Wt: 249.32 g/mol

InChI Key: FXZLOMPYQYQRNH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06046232

Procedure details

To dry dimethylformamide (200 mL) were added 2-fluoro-4-hydroxybenzonitrile (13.71 g, 100 mmol), 1-iodooctane (28.82 g, 120 mmol) and potassium fluoride (11.6 g, 200 mmol). This mixture was stirred at room temperature for 16 h, and then at 50° C. for 2 h and then at 90° C. for 2 h. The mixture was then poured into wet-ice (400 g) and 37% HCl (10 mL). The resulting solution was extracted with diethyl ether (3×200 mL). The ether layer was washed with water (2×200 mL) and dried over Na2SO4. After filtration, rotary evaporation gave the crude desired intermediate 2-fluoro-4-n-octyloxybenzonitrile (27.83 g). This liquid intermediate was then added, over a 5-10 min period at 3-13° C., to a flask containing LiAlH(OEt)3 [which had been freshly prepared from LiAlH (5.03 g, 0.1326 mol) and ethyl acetate (15.24 g, 0.1730 mol) at 3-8° C. in diethyl ether (130 mL)]. The reaction mixture was stirred at 5° C. for 75 min and 5 N H2SO4 aqueous solution (120 mL) was added dropwise with cooling. After separation, the aqueous layer was extracted with diethyl ether (2×100 mL) and the combination extracts were washed with water (2×100 mL). Standard work-up procedures afforded crude 2-fluoro-4-n-octyloxybenzaldehyde (26.07 g). The crude material was then mixed with N-tert-butylhydroxylamine (8.6 g, 96.4 mmol), molecular sieves (50 g, 4A) and silica gel (10 g) in chloroform (250 mL). The mixture was stirred at room temperature for 23 h and refluxed for 3 h under argon gas. The mixture was then filtered and rotary evaporated to give a residue which was purified by column chromatography over silica gel eluted with hexanes/ethyl acetate (4:1, v:v). The title compound (12.90 g) was obtained in 39.9% overall yield as a slightly yellowish solid, m.p. 35.6° C. (Rf =0.36 on a silica gel plate using hexanes/EtOAc, 4:1, v:v, as the eluant).

[Compound]

Name

ice

Quantity

400 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].I[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[F-].[K+].Cl>CN(C)C=O>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

ice

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

13.71 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C#N)C=CC(=C1)O

|

|

Name

|

|

|

Quantity

|

28.82 g

|

|

Type

|

reactant

|

|

Smiles

|

ICCCCCCCC

|

|

Name

|

|

|

Quantity

|

11.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was stirred at room temperature for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

at 50° C. for 2 h

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at 90° C. for 2 h

|

|

Duration

|

2 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting solution was extracted with diethyl ether (3×200 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether layer was washed with water (2×200 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration, rotary evaporation

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C#N)C=CC(=C1)OCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27.83 g | |

| YIELD: CALCULATEDPERCENTYIELD | 111.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |